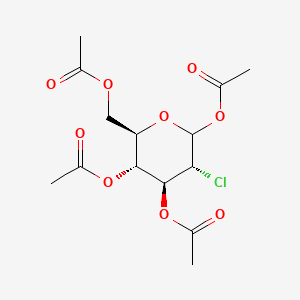
(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate is a complex organic compound with a unique structure It is characterized by the presence of multiple acetoxy groups and a chlorine atom attached to a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate typically involves multiple steps. One common method includes the acetylation of a precursor compound, followed by chlorination. The reaction conditions often require the use of acetic anhydride and a chlorinating agent such as thionyl chloride. The process may also involve the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve high purity and yield. The industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
化学反应分析
Types of Reactions
(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the conversion of acetoxy groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of (3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate involves its interaction with specific molecular targets. The acetoxy groups and chlorine atom play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-isocyanotetrahydro-2H-pyran-3,4,5-triyl triacetate
- Ethyl acetoacetate
Uniqueness
(3R,4S,5R,6R)-6-(Acetoxymethyl)-3-chlorotetrahydro-2H-pyran-2,4,5-triyl Triacetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups and a chlorine atom
属性
分子式 |
C14H19ClO9 |
|---|---|
分子量 |
366.75 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-chlorooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |
InChI 键 |
XWFCBNNTEZQHTA-GNMOMJPPSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)Cl)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)Cl)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


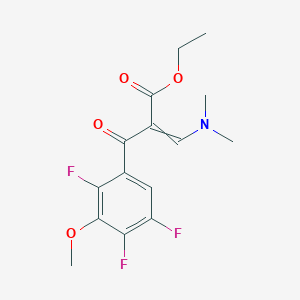

![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
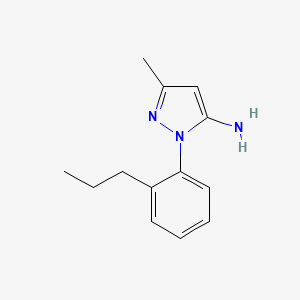
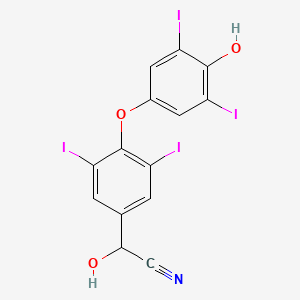
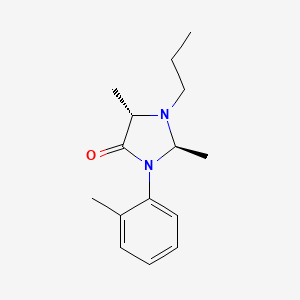
![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)

![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
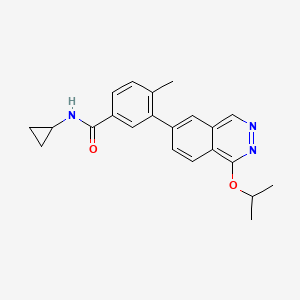
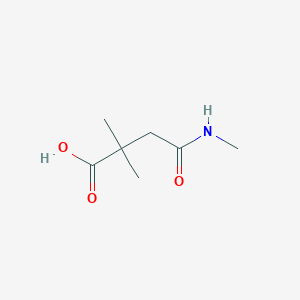
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
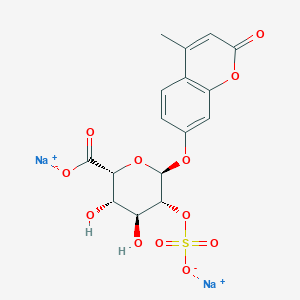
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
